molecular formula C11H16N2 B1266050 1-(4-Methylphenyl)piperazine CAS No. 39593-08-3

1-(4-Methylphenyl)piperazine

Cat. No.: B1266050
CAS No.: 39593-08-3
M. Wt: 176.26 g/mol
InChI Key: ONEYFZXGNFNRJH-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)piperazine is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is a white to yellow low melting solid . It is useful in the synthesis of 10H-Phenothiazine derivatives as ferroptosis inhibitors, which can be used in the treatment of stroke .


Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered cyclic secondary diamine with the nitrogen in the 1, 4 – position, which makes piperazine a weak base .


Chemical Reactions Analysis

In charge analysis, it was observed that C2, C3, C5, and C7 of the aromatic ring were electronegative and act as electrophilic sites, which contributed to the interaction with the protein .


Physical and Chemical Properties Analysis

This compound has a melting point of 29-32°C and a boiling point of 321.2°C at 760 mmHg . It has a density of 1.012 .

Scientific Research Applications

Discovery in Melanocortin-4 Receptor Antagonists

A potent antagonist of the melanocortin-4 receptor, related to 1-(4-Methylphenyl)piperazine, has been identified, demonstrating potential in the treatment of cachexia. This compound, due to its water solubility and good metabolic profiles, has shown promising results in promoting food intake in tumor-bearing mice (Chen et al., 2007).

Central Pharmacological Activity

Piperazine derivatives, including compounds related to this compound, have shown significant central pharmacological activity. These activities mainly involve the activation of the monoamine pathway, with applications in antipsychotic, antidepressant, and anxiolytic treatments (Brito et al., 2018).

Potential for Anticancer Applications

Certain piperazine derivatives have been tested for their antiproliferative effects and erythroid differentiation in human chronic myelogenous leukemia. Some of these compounds, including those related to this compound, demonstrated inhibition of K-562 cell proliferation (Saab et al., 2013).

Antimicrobial Activities

Piperazine compounds, including this compound analogs, have shown potent antimicrobial activities. These compounds have been effective against resistant strains of bacteria, highlighting their potential as therapeutic agents in combating bacterial infections (Shroff et al., 2022).

Safety and Hazards

1-(4-Methylphenyl)piperazine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

1-(4-Methylphenyl)piperazine plays a significant role in biochemical reactions, particularly as a permeation enhancer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells . This compound also interacts with tight junction proteins, altering their expression and thereby enhancing paracellular permeability .

Cellular Effects

This compound affects various types of cells and cellular processes. In Caco-2 cells, it has been observed to decrease transepithelial electrical resistance (TEER) and increase the permeability of paracellular markers such as [14C]-mannitol . This indicates its potential to modulate cell signaling pathways and influence cellular metabolism. Additionally, it has been found to impact mitochondrial function by decreasing mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tight junction proteins, leading to changes in their expression and function . This compound acts as a permeation enhancer by altering the paracellular pathway, which facilitates the transport of molecules across the intestinal epithelium. It also affects mitochondrial membrane potential, which may contribute to its overall mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to induce a concentration-dependent decrease in TEER and an increase in paracellular permeability without causing histological damage . The stability and degradation of this compound in laboratory conditions have not been extensively documented, but its effects on cellular function appear to be consistent over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher concentrations of this compound have been associated with increased permeability and decreased TEER in isolated rat intestinal mucosae . The specific threshold effects and potential toxic or adverse effects at high doses have not been thoroughly investigated.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It has been shown to affect the permeability of the intestinal epithelium by modulating tight junction proteins

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with tight junction proteins and other transporters . This compound enhances paracellular permeability, which suggests its potential to be distributed across epithelial barriers. Detailed studies on its localization and accumulation within specific tissues are limited.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its effects on tight junction proteins and mitochondrial membrane potential . It does not appear to have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles.

Properties

IUPAC Name

1-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEYFZXGNFNRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192706
Record name 1-(p-Tolyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39593-08-3
Record name 1-(4-Methylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39593-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Tolyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039593083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Tolyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-tolyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(4-Methylphenyl)piperazine impact intestinal permeability, and what mechanisms are involved?

A1: this compound (1-4-MPPZ) demonstrates potential as a permeation enhancer for drug delivery across the intestinal epithelium. Research [] using rat colonic mucosae revealed that 1-4-MPPZ increased the permeability of both a paracellular marker ([14C]-mannitol) and a peptide drug ([3H]-octreotide). This effect is attributed to a decrease in transepithelial electrical resistance (TEER), suggesting a loosening of the tight junctions between epithelial cells. Furthermore, the study suggests involvement of 5-HT4 receptors, loop diuretics, and myosin light chain kinase in the permeation-enhancing activity of 1-4-MPPZ.

Q2: What distinguishes the effects of this compound from similar compounds like 1-Phenylpiperazine?

A2: While both this compound (1-4-MPPZ) and 1-Phenylpiperazine (PPZ) can enhance intestinal permeability, their mechanisms and potency differ []. Both compounds decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells, but 1-4-MPPZ exhibited a less pronounced effect. Interestingly, only 1-4-MPPZ increased the permeability of the peptide drug [3H]-octreotide, suggesting a unique ability to facilitate the transport of larger molecules across the intestinal barrier. Further investigation into the structure-function relationship of these phenylpiperazine derivatives is crucial to understanding these differences [].

Q3: Are there any potential safety concerns regarding the use of this compound as a permeation enhancer?

A3: While this compound (1-4-MPPZ) exhibits promising permeation-enhancing properties, further research is needed to fully assess its safety profile. Studies [] indicate that 1-4-MPPZ can alkalize the surrounding buffer, which might impact intestinal physiology. Although no histological damage was observed in the rat colonic mucosae model, long-term exposure effects remain unknown. Comprehensive toxicological studies are necessary to determine safe and effective doses for potential applications.

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